Methyl 6-bromo-4-methylpyridine-3-carboxylate

Medicinal Chemistry Cross-Coupling SAR Studies

Methyl 6-bromo-4-methylpyridine-3-carboxylate is a precisely functionalized pyridine building block combining a 6-Br handle for Suzuki cross-coupling with a 3-methyl ester and a 4-methyl group that tune LogP, solubility, and regioselectivity. This substitution pattern avoids the synthetic pitfalls of regioisomers like 4-bromo-6-methylnicotinic acid methyl ester (CAS 886372-03-8). The 6-aryl-4-methylnicotinate libraries generated from this scaffold are critical for GPCR, ion channel, and enzyme inhibitor SAR programs. Procure this compound to secure reliable coupling performance and reproducible multi-step syntheses.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 1355229-33-2
Cat. No. B1431564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-methylpyridine-3-carboxylate
CAS1355229-33-2
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3
InChIKeyMVKUMSLPYGYPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-4-methylpyridine-3-carboxylate (CAS 1355229-33-2): Procurement Guide & Technical Specifications


Methyl 6-bromo-4-methylpyridine-3-carboxylate (also known as Methyl 6-bromo-4-methylnicotinate) is a disubstituted pyridine building block with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is commercially available from multiple reputable vendors in research quantities with typical purities of 95–97% . Its structure features a bromine atom at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position of the pyridine ring, creating a specific vector set and reactivity profile that distinguishes it from regioisomeric and heteroatom-substituted analogs .

Why Methyl 6-bromo-4-methylpyridine-3-carboxylate Cannot Be Readily Replaced by Generic Analogs


The specific substitution pattern of methyl 6-bromo-4-methylpyridine-3-carboxylate—a bromine at the 6-position, a methyl group at the 4-position, and a methyl ester at the 3-position—dictates both its physicochemical properties and its chemical reactivity . Regioisomers such as 4-bromo-6-methylnicotinic acid methyl ester (CAS 886372-03-8) or analogs lacking the ester moiety, like 6-bromo-4-methylpyridine-3-carboxylic acid (CAS 1060804-74-1), exhibit different polarity, LogP, and hydrogen-bonding capacity, which directly impact their behavior in coupling reactions, their solubility in reaction media, and their suitability as intermediates in multi-step syntheses . Substituting a generic bromopyridine without considering these structural nuances risks altering reaction kinetics, yields, and purification outcomes, potentially derailing entire synthetic routes or lead optimization programs [1].

Methyl 6-bromo-4-methylpyridine-3-carboxylate: Evidence-Based Selection Guide


Regioisomeric Differentiation: 6-Bromo vs. 4-Bromo Substitution in Nicotinate Scaffolds

The 6-bromo substitution pattern in methyl 6-bromo-4-methylnicotinate provides a distinct reactivity and steric environment compared to the 4-bromo regioisomer, methyl 4-bromo-6-methylnicotinate (CAS 886372-03-8). In Pd-catalyzed cross-coupling methodologies, pyridyl halides substituted at the 2- and 4-positions generally exhibit higher reactivity than those substituted at the 3-position, with the 6-position (adjacent to nitrogen) offering an electronically unique site for activation [1]. While specific rate data for this compound are not disclosed, the class of 2- and 6-bromopyridines demonstrates enhanced oxidative addition rates with palladium catalysts relative to 3- or 5-bromo isomers, a trend that informs synthetic planning [2].

Medicinal Chemistry Cross-Coupling SAR Studies

Calculated Physicochemical Properties Differentiate from Regioisomeric Analogs

Methyl 6-bromo-4-methylpyridine-3-carboxylate possesses a predicted LogP of 2.13, a topological polar surface area (TPSA) of 39.2 Ų, and a density of 1.5±0.1 g/cm³ . These values differ substantially from the regioisomer 4-bromo-6-methylnicotinic acid methyl ester (CAS 886372-03-8), which has a predicted density of 1.503 g/cm³ and a slightly different LogP due to altered electron distribution . The presence of the methyl ester provides a polarity and hydrogen-bond acceptor count (3 acceptors, 0 donors) distinct from the corresponding carboxylic acid analog (CAS 1060804-74-1), which has a LogP of approximately 1.6 and introduces a hydrogen-bond donor .

ADME Prediction Medicinal Chemistry Property-Based Design

Synthetic Utility as a Versatile Scaffold in Cross-Coupling and Medicinal Chemistry

The 6-bromo-4-methylnicotinate scaffold has been identified as a strategic synthon for heteroaromatic synthetic method development, particularly in the context of Suzuki-Miyaura cross-coupling with organotrifluoroborates [1]. Related 6-bromopyridine derivatives have been diversified using efficient catalyst/ligand combinations to access 2-acetyl- and 2-procarbonyl substituted pyridines . Furthermore, the pyridine-3-carboxylate motif is a known privileged structure in drug discovery, with over 180 marketed drugs containing pyridine or piperidine cores [2]. While direct application data for this specific compound are limited in open literature, its structural features position it as a valuable intermediate for the synthesis of more complex bioactive molecules.

Suzuki-Miyaura Negishi Coupling Drug Discovery

Commercial Availability and Purity Benchmarking Across Suppliers

Methyl 6-bromo-4-methylpyridine-3-carboxylate is commercially available from multiple reputable vendors with purities ranging from 95% to 97% . Pricing and packaging vary: AKSci offers the compound at 95% purity with a $250/1g list price ; Leyan provides 97% purity material with pricing ranging from ¥195 for 100mg to ¥6420 for 5g ; CymitQuimica offers the compound at €1,060/1g (95% purity) ; and Chemenu supplies at 95%+ purity with competitive bulk pricing available upon inquiry . This multi-vendor sourcing landscape provides procurement flexibility, while the narrow purity range (95–97%) establishes a clear quality benchmark for acceptable material.

Sourcing Quality Control Cost Analysis

Optimal Application Scenarios for Methyl 6-bromo-4-methylpyridine-3-carboxylate


Synthesis of Diversified Pyridine Libraries via Suzuki-Miyaura Cross-Coupling

This compound serves as an ideal substrate for generating diverse 6-aryl-4-methylnicotinate libraries. The 6-bromo handle undergoes efficient Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids or organotrifluoroborates, leveraging the enhanced reactivity of the 6-position [1]. The resulting 6-aryl products retain the 4-methyl and 3-ester groups, providing additional vectors for further functionalization. This application is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a pyridine core.

Preparation of Nicotinic Acid-Derived Pharmacophores

The 3-methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the synthesis of nicotinic acid analogs [1]. The 6-bromo substituent remains intact during ester manipulation, allowing for subsequent diversification. This strategy is relevant for the preparation of potential G-protein coupled receptor (GPCR) ligands, ion channel modulators, or enzyme inhibitors where the nicotinic acid scaffold is a privileged pharmacophore.

Synthesis of Ortho-Substituted Biaryl Systems via Directed C-H Arylation

While not directly documented for this compound, the pyridine-3-carboxylate motif can serve as a directing group for Pd-catalyzed C-H arylation, as demonstrated for related pyridinecarboxylic acids [1]. The presence of the 4-methyl group may influence regioselectivity. The 6-bromo handle offers a complementary, orthogonal reactivity mode (traditional cross-coupling vs. C-H activation), allowing for iterative, programmable functionalization of the pyridine ring in complex molecule synthesis.

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